An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine, a notable selective serotonin releasing agent (SSRA). This document is designed to be a vital resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental protocols, and expert insights into the characterization of this compound.
Introduction: A Molecule of Interest in Neuropharmacology
6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine, also known as 6-CAT, is a rigid analogue of the well-known compound para-chloroamphetamine (PCA).[1] Its structure, featuring a tetralin core with a chlorine atom at the 6-position and an amine group at the 2-position, confers upon it significant activity as a selective serotonin releasing agent.[1] This property has made it a subject of interest in neuropharmacological research, particularly in studies aimed at understanding the mechanisms of serotonin release and the development of novel therapeutic agents targeting the serotonergic system. Understanding its physicochemical properties is paramount for its formulation, delivery, and interaction with biological systems.
Core Physicochemical Data
A thorough understanding of a compound's physicochemical profile is the bedrock of successful drug development. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following table summarizes the key physicochemical data for 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine and its hydrochloride salt.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Data Source |
| IUPAC Name | 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine | 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | [1] |
| Synonyms | 6-CAT, 6-Chloro-2-aminotetralin | 2-Amino-6-chloro-1,2,3,4-tetrahydronaphthalene HCl | [1] |
| CAS Number | 60480-00-4 | 64603-76-5 | [1] |
| Molecular Formula | C₁₀H₁₂ClN | C₁₀H₁₃Cl₂N | N/A |
| Molecular Weight | 181.66 g/mol | 218.12 g/mol | N/A |
| Melting Point | Not available | Not available | N/A |
| Boiling Point | Not available | Not available | N/A |
| Water Solubility | Predicted: Moderately Soluble | Likely more soluble than the free base | Predicted |
| pKa (Predicted) | ~9.5 - 10.5 (amine) | N/A | Predicted |
| logP (Predicted) | ~2.5 - 3.5 | N/A | Predicted |
Chemical Structure and Isomerism
The chemical structure of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine is fundamental to its activity. The presence of a chiral center at the C2 position means that the compound exists as a pair of enantiomers, (R)- and (S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine. The stereochemistry can significantly impact the pharmacological activity and it is crucial to consider this in any research or development context.
Figure 1: Chemical structure of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine.
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity of any research, experimental determination of these properties is essential. Below are detailed, self-validating protocols for key physicochemical parameters.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.
Methodology: Capillary Melting Point Determination
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Sample Preparation: Finely powder a small amount of the crystalline sample.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
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Heating: Heat the sample at a rate of 10-20 °C/min initially.
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Observation: As the approximate melting point is approached, reduce the heating rate to 1-2 °C/min.
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Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.
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Validation: Perform the determination in triplicate to ensure reproducibility. The results should be within a narrow range for a pure compound.
pKa Determination
Rationale: The acid dissociation constant (pKa) is a critical parameter that determines the extent of ionization of a compound at a given pH. This is crucial for predicting its behavior in biological systems, as the charge state affects membrane permeability and receptor binding. For an amine, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid.
Methodology: Potentiometric Titration
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Solution Preparation: Prepare a standard solution of the amine salt (e.g., 0.01 M) in deionized water.
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Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place a known volume of the amine solution in a beaker with a magnetic stirrer and immerse the pH electrode.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Data Collection: Record the pH after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the amine has been neutralized). The equivalence point can be determined from the inflection point of the titration curve or by plotting the first or second derivative of the curve.
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Validation: Repeat the titration at least three times. The calculated pKa values should be consistent.
Figure 2: Workflow for pKa determination by potentiometric titration.
logP Determination
Rationale: The logarithm of the octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a key predictor of a drug's ability to cross biological membranes and its distribution in the body.
Methodology: HPLC-based Determination
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Standard Preparation: Prepare a series of standard compounds with known logP values that bracket the expected logP of the test compound.
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Chromatographic System: Use a reverse-phase HPLC system with a C18 column. The mobile phase should be a mixture of an aqueous buffer (e.g., phosphate buffer at a physiological pH) and an organic modifier (e.g., acetonitrile or methanol).
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Analysis of Standards: Inject each standard compound and determine its retention time (t_R).
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Calibration Curve: Plot the logarithm of the retention factor (log k') versus the known logP values of the standards. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
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Analysis of Test Compound: Inject the test compound under the same chromatographic conditions and determine its retention time.
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logP Calculation: Calculate the log k' for the test compound and use the calibration curve to determine its logP value.
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Validation: The correlation coefficient (R²) of the calibration curve should be greater than 0.98. The analysis should be repeated to ensure the reproducibility of the retention time.
Figure 3: Workflow for logP determination using HPLC.
Synthesis and Biological Activity
The synthesis of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the reductive amination of 6-chloro-2-tetralone.[2] This synthetic route provides a reliable method for obtaining the target compound for research purposes.
As a selective serotonin releasing agent, 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine acts on the serotonin transporter (SERT) to induce the non-exocytotic release of serotonin from presynaptic neurons into the synaptic cleft.[1] This increase in extracellular serotonin levels leads to the activation of various postsynaptic serotonin receptors, mediating a range of physiological and behavioral effects. The rigid conformational structure of 6-CAT, being an analog of PCA, provides a valuable tool for probing the structure-activity relationships of serotonin releasing agents.[1]
Figure 4: Simplified signaling pathway of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine. While key identifiers and some predicted data are available, a notable gap exists in the public domain regarding experimentally determined values for several critical parameters. The provided protocols offer a robust framework for researchers to experimentally determine these properties, ensuring data accuracy and reliability in the pursuit of novel drug development. The insights into its synthesis and mechanism of action further equip scientists with the necessary knowledge to effectively utilize this compound in their research endeavors.
References
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Fuller RW, Perry KW, Baker JC, Molloy BB. 6-Chloro-2-aminotetralin, a rigid conformational analog of 4-chloroamphetamine: pharmacologic properties of it and related compounds in rats. Archives Internationales de Pharmacodynamie et de Thérapie. 1974;212(1):141-53.
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Nichols DE, Johnson MP, Oberlender R. 5-Iodo-2-aminoindan: a non-neurotoxic analogue of p-iodoamphetamine. Pharmacology Biochemistry and Behavior. 1991;38(1):135-139.
